molecular formula C15H13ClO3 B3353255 Methyl 4-(benzyloxy)-3-chlorobenzoate CAS No. 536974-86-4

Methyl 4-(benzyloxy)-3-chlorobenzoate

Cat. No.: B3353255
CAS No.: 536974-86-4
M. Wt: 276.71 g/mol
InChI Key: UAIHIALOAKCGMZ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-chlorobenzoate is an organic compound with the molecular formula C15H13ClO3 It is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(benzyloxy)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(benzyloxy)-3-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: Methyl 4-(benzyloxy)-3-chlorobenzyl alcohol.

    Oxidation: 4-(Benzyloxy)-3-chlorobenzoic acid.

Scientific Research Applications

Methyl 4-(benzyloxy)-3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-3-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    Methyl 4-(benzyloxy)benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 3-chlorobenzoate: Lacks the benzyloxy group, resulting in different chemical properties and applications.

    4-(Benzyloxy)-3-chlorobenzoic acid: The carboxylic acid analog, which may have different solubility and reactivity profiles.

Uniqueness: Methyl 4-(benzyloxy)-3-chlorobenzoate is unique due to the presence of both the benzyloxy and chlorine substituents, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Biological Activity

Methyl 4-(benzyloxy)-3-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group that enhances its lipophilicity, facilitating interaction with biological membranes. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₄ClO₃
  • Molecular Weight : 284.72 g/mol

The presence of the chlorine atom at the 3-position on the benzoate ring is significant for its reactivity and biological activity, affecting how the compound interacts with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The benzyloxy group enhances the compound's affinity for lipid membranes, allowing it to penetrate cells and exert its effects on intracellular targets. This interaction may lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic potential.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Anticancer Activity : Some studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, although specific mechanisms and pathways require further investigation.
  • Antiviral Properties : Preliminary data suggest that this compound may inhibit viral replication, although detailed studies are necessary to elucidate these effects .

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study involving various chlorobenzoate derivatives demonstrated significant cytotoxicity against human cancer cell lines. This compound was noted for its ability to induce apoptosis in these cells, with an IC50 value indicating effective concentration levels for therapeutic applications .
  • Enzyme Inhibition :
    • Investigations into the compound's effect on specific enzymes revealed that it could inhibit certain metabolic pathways associated with disease progression. For example, it showed potential in modulating pathways linked to inflammation and cancer progression through enzyme inhibition assays .
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into the binding affinities of this compound with various protein targets. These studies suggest that the compound interacts favorably with active sites of enzymes involved in disease pathways, highlighting its potential as a lead compound in drug development .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAnticancer, Enzyme Inhibition12-25
Methyl 2-(benzyloxy)-5-chlorobenzoateAntiviral, Anti-inflammatory15-30
Methyl 3-chlorobenzoateModerate cytotoxicity against select cancer cell lines20-40

Properties

IUPAC Name

methyl 3-chloro-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHIALOAKCGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-hydroxy benzoic acid methyl ester (4.665 g, 25 mmol), benzyl bromide (5.13 g, 30 mmol) and potassium carbonate (6.91 g, 50 mmol) in N,N-dimethylformamide (50 mL) was stirred overnight at room temperature. The reaction mixture was poured onto crushed ice (ca. 300 g) and the product was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The residue was dissolved in dichloromethane and precipitated by addition of hexane. Yield: 6.47 g (94%) white powder. 1H-NMR (400 MHz, CDCl3) δ=3.90 (s, 3H, —OCH3); 5.23 (s, 2H, —CH2Ar), 6.99 (d, J=9.0 Hz, 1H), 7.31-7.48 (m, 5H), 7.89 (dd, J=9.0, 2.3 Hz, 1H), 8.08 (d, J=2.3 Hz, 1H).
Quantity
4.665 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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